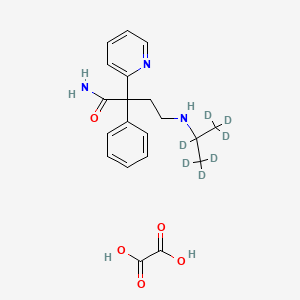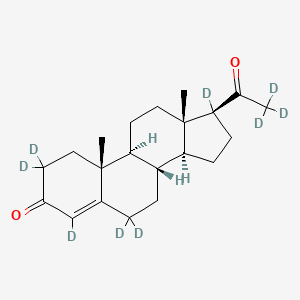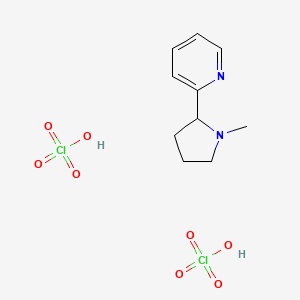
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . This compound is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine . It is a derivative of pyridine and is structurally related to nicotine, a well-known alkaloid found in tobacco plants.
准备方法
The preparation of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves several synthetic routes and reaction conditions. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . These compounds undergo a series of reactions to produce 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine, which is then further processed to obtain the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .
化学反应分析
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine derivatives .
科学研究应用
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- has several scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with biological systems and its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemicals and materials .
作用机制
The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways in biological systems . It is known to bind to nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. This binding can lead to the activation or inhibition of these receptors, resulting in various physiological effects. The compound’s effects on these receptors are similar to those of nicotine, which is known to have both stimulant and relaxant effects on the nervous system .
相似化合物的比较
Pyridine, 2-(1-methyl-2-pyrrolidinyl)- is structurally similar to other pyridine derivatives and alkaloids such as nicotine, trigonelline, arecoline, actinidine, anabasine, anatabine, ricinine, gentianine, and trigonelline . it is unique in its specific molecular structure and its particular effects on nicotinic acetylcholine receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXDWFVEXZIRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723717 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-86-3 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
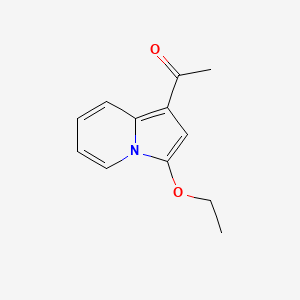

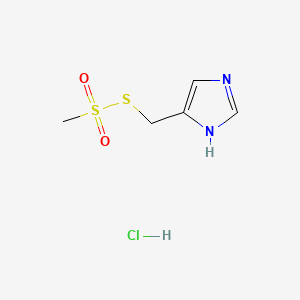
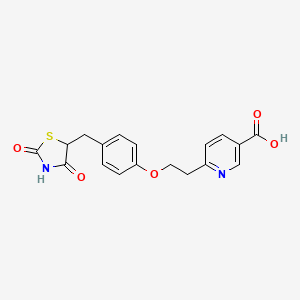

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

